Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid
CAS No.:
Cat. No.: VC17226248
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 |
| Standard InChI Key | FONSINLSFMJZQN-PHDIDXHHSA-N |
| Isomeric SMILES | C1C[C@@H]([C@@H](C1)C(=O)O)CN |
| Canonical SMILES | C1CC(C(C1)C(=O)O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cis-2-(aminomethyl)cyclopentane-1-carboxylic acid features a five-membered cyclopentane ring with stereospecific substitutions at the 1- and 2-positions. The cis configuration between the carboxylic acid (-COOH) and aminomethyl (-CH₂NH₂) groups imposes distinct spatial constraints that influence both synthetic accessibility and molecular interactions. X-ray crystallography and NMR studies confirm that the (1R,2S) stereoisomer adopts a puckered cyclopentane conformation, optimizing hydrogen-bonding networks in supramolecular assemblies.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| CAS Number | Not Provided |
| Standard InChI | InChI=1S/C7H13NO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 |
The compound’s zwitterionic nature at physiological pH (pKa ~2.3 for -COOH; ~9.1 for -NH₂) enhances solubility in polar aprotic solvents while maintaining compatibility with solid-phase peptide synthesis protocols.
Stereochemical Considerations
The cis-1,2 substitution pattern distinguishes this molecule from linear β-amino acids and trans-configured cyclopentane analogs. Molecular modeling reveals that the 58° dihedral angle between the carboxylic acid and aminomethyl groups facilitates the formation of intramolecular hydrogen bonds in constrained peptide backbones. This stereoelectronic profile enables predictable control over secondary structure formation, a property exploited in foldamer design.
Synthesis Methodologies
Organocatalytic Asymmetric Synthesis
A high-yielding route employs L-proline-derived catalysts to induce enantioselective [3+2] cycloadditions between nitrones and cyclopentene derivatives. This method achieves >95% enantiomeric excess (ee) by leveraging hydrogen-bond-directed transition-state stabilization. Key steps include:
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Cyclopentene Activation: Treatment with N-phenylmaleimide generates a reactive dienophile.
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Nitrone Coupling: Catalytic (S)-proline facilitates stereocontrolled cycloaddition at -20°C.
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Hydrolytic Cleavage: Acidic workup liberates the carboxylic acid while preserving the aminomethyl group.
Reaction optimization studies demonstrate that toluene/water biphasic systems enhance catalyst turnover, enabling gram-scale production with 82% isolated yield.
Enzymatic Resolution of β-Lactam Precursors
An alternative biocatalytic approach utilizes penicillin G acylase to hydrolyze bicyclic β-lactam intermediates. This method capitalizes on the enzyme’s regioselectivity for cis-fused lactams, producing the desired amino acid with 89% diastereomeric purity. Comparative analysis shows this route reduces byproduct formation compared to traditional chemical hydrolysis, though substrate scope remains limited to strained lactam systems.
Table 2: Synthesis Route Comparison
| Parameter | Organocatalytic Route | Enzymatic Route |
|---|---|---|
| Yield | 82% | 76% |
| ee | >95% | 89% |
| Scale Feasibility | Multi-gram | Milligram |
| Byproducts | <5% | 12% |
| Catalyst Cost | Moderate | High |
Applications in Peptide Science
γ/α-Peptide Foldamers
Incorporating cis-2-(aminomethyl)cyclopentane-1-carboxylic acid as a γ-amino acid surrogate induces stable 10/12-helix conformations in hybrid peptides. Circular dichroism (CD) studies of model octamers reveal:
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Helix Stability: Melting temperatures (Tₘ) up to 68°C in aqueous buffer, compared to 42°C for α-peptide controls.
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H-Bond Pattern: Characteristic i→i+3 hydrogen bonds with 2.9 Å N-O distances, confirmed by X-ray crystallography.
These foldamers demonstrate exceptional protease resistance, maintaining structural integrity after 24-hour exposure to trypsin at 37°C.
Supramolecular Materials
The compound’s rigid backbone promotes the self-assembly of β-sheet mimetics with nanoscale periodicity. Atomic force microscopy (AFM) of diphenylalanine conjugates shows:
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Fiber Formation: 12 nm diameter fibrils with 50 nm helical pitch.
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Thermal Stability: Decomposition onset at 220°C, versus 180°C for linear analogs.
Potential applications include piezoelectric biosensors and drug delivery scaffolds exploiting the material’s stimuli-responsive folding.
Research Frontiers and Challenges
Catalytic Asymmetric Diversification
Recent efforts focus on late-stage functionalization of the cyclopentane core through:
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C-H Activation: Rhodium-catalyzed insertions at the 3-position enable introduction of aryl/alkynyl groups.
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Reductive Amination: Conversion of the primary amine to secondary/tertiary analogs modulates peptide hydrophobicity.
Preliminary results indicate that 3-iodo derivatives undergo Suzuki-Miyaura couplings with 73% efficiency, expanding access to structurally diverse analogs.
Computational Design Tools
Machine learning models trained on 342 cyclopentane-containing peptides predict backbone φ/ψ angles with 0.92 Å RMSD accuracy. These tools accelerate the design of foldamers with customized mechanical properties for biomedical engineering applications.
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